

Definitive Structural Elucidation: (1-Bromopropan-2-yl)cyclohexane vs. Structural Isomers

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Compound of Interest

Compound Name: (1-Bromopropan-2-yl)cyclohexane

CAS No.: 910891-58-6

Cat. No.: B1532339

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Executive Summary

The "Iso-Primary" Challenge: Distinguishing **(1-Bromopropan-2-yl)cyclohexane** (Target) from its structural isomers presents a classic problem in organic analysis: differentiating between subtle chain-branching and positional isomerism. While Mass Spectrometry (MS) provides molecular weight confirmation, it often fails to distinguish between primary alkyl halide isomers due to similar fragmentation pathways.

The Solution: This guide establishes Proton NMR (

H NMR) as the definitive analytical standard, specifically leveraging the diastereotopicity of the -protons in the target molecule—a feature absent in its linear counterparts. We also provide a secondary "wet chemistry" validation using Silver Nitrate kinetics to rule out tertiary isomers.

Part 1: The Structural Landscape

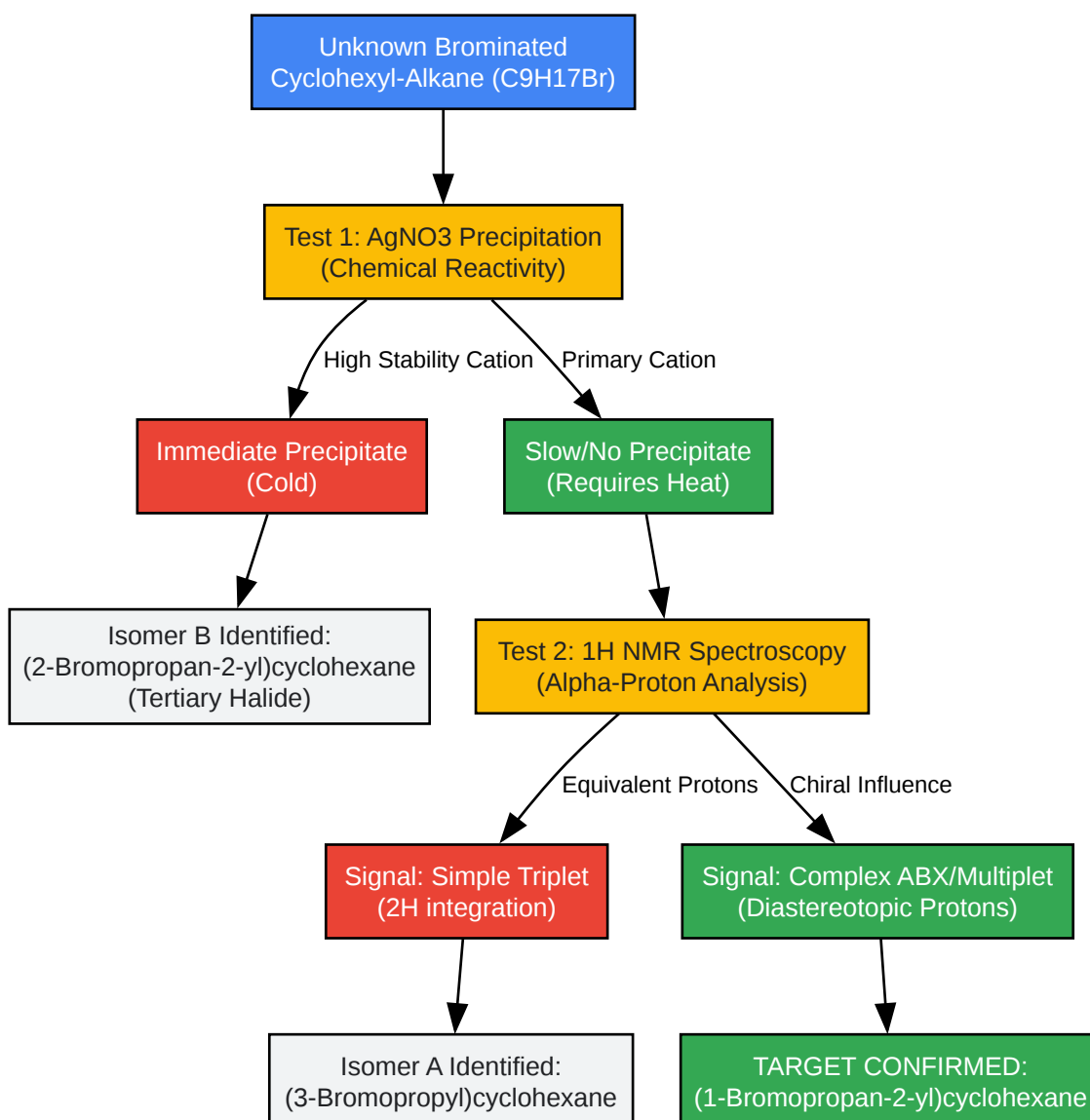
To accurately identify the target, we must define the "competitors"—the isomers most likely to be synthesized or confused during production.

The Contenders

- Target: **(1-Bromopropan-2-yl)cyclohexane**
 - Structure: A primary alkyl bromide with a -branch (methyl group) and a -cyclohexyl ring.
 - Key Feature: Chiral center at C2.
- Isomer A (Linear): **(3-Bromopropyl)cyclohexane**
 - Structure: Linear propyl chain.
 - Key Feature: Achiral, high symmetry.
- Isomer B (Tertiary): **(2-Bromopropan-2-yl)cyclohexane**
 - Structure: Bromine attached to the tertiary carbon.
 - Key Feature: No -protons.

Decision Logic Diagram

The following flowchart illustrates the analytical pathway to isolate the target structure.



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Caption: Analytical decision tree separating isomers based on cation stability (AgNO₃) and magnetic environment symmetry (NMR).

Part 2: NMR Spectroscopy (The Gold Standard)

This is the only method capable of distinguishing the Target from Isomer A (Linear) with absolute certainty.

The Mechanism: Diastereotopicity

In **(1-Bromopropan-2-yl)cyclohexane**, the carbon at position 2 (C2) is a chiral center (bonded to H, CH₃, CH₂Br, and Cyclohexyl).

- Consequence: The two protons on C1 () are diastereotopic. They are not chemically equivalent.
- Observation: Instead of a simple doublet (which might be expected due to the adjacent CH), these protons will appear as two separate signals (doublet of doublets) or a complex multiplet due to geminal coupling () and vicinal coupling (,).

In contrast, **(3-Bromopropyl)cyclohexane** has an achiral chain. The protons are equivalent and will appear as a standard triplet.

Comparative Data Table (¹H NMR in CDCl₃)

Feature	Target: (1-Bromopropan-2-yl)cyclohexane	Isomer A: (3-Bromopropyl)cyclohexane	Isomer B: (2-Bromopropan-2-yl)cyclohexane
-Protons ()	3.30–3.50 ppmSignal: Multiplet / ddIntegration: 2H	3.35–3.45 ppmSignal: Triplet (Hz)Integration: 2H	None(Quaternary Carbon)
Methyl Group	0.9–1.0 ppmSignal: Doublet	None(Part of chain)	1.6–1.7 ppmSignal: Singlet (6H)
Key Distinction	Diastereotopic splitting of -H	Clean Triplet of -H	Singlet Methyls (Deshielded)

Experimental Protocol: High-Resolution NMR

- Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d).
- Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (crucial if sample is crude).
- Acquisition:
 - Run a standard proton sequence (16–32 scans).
 - Critical Step: If the multiplet at 3.4 ppm is unclear, run a COSY (Correlation Spectroscopy) experiment.
 - Target: The -protons will show cross-peaks to the single methine proton at C2.
 - Isomer A: The -protons will show cross-peaks to the two methylene protons at C2.

Part 3: Chemical Reactivity (The "Wet" Validation)

While NMR confirms the structure, the Silver Nitrate (

) Test provides rapid confirmation of the halide classification (Primary vs. Tertiary).

The Mechanism (Kinetics)

Silver ions (

) act as a Lewis acid, coordinating with the bromine to facilitate its departure. The rate of precipitation (

) depends on the stability of the resulting carbocation.

- Tertiary Isomer: Forms a stable tertiary carbocation

Instant precipitate.

- Target (Primary): Forms an unstable primary carbocation

No reaction at room temp (requires heat).

Experimental Protocol: AgNO Test

- Reagent: Prepare a 2% solution of

in absolute ethanol.

- Procedure:

- Add 0.5 mL of reagent to a clean test tube.
- Add 2 drops of the unknown liquid.
- Observe for 5 minutes at Room Temperature (25°C).

- Interpretation:

- Instant White/Pale Yellow Precipitate: Isomer B (Tertiary) is present. Stop.
- Clear Solution: Likely Target or Isomer A (Primary).
- Confirmation: Heat the tube in a water bath (60°C). A precipitate should form within 1–2 minutes for primary alkyl bromides.

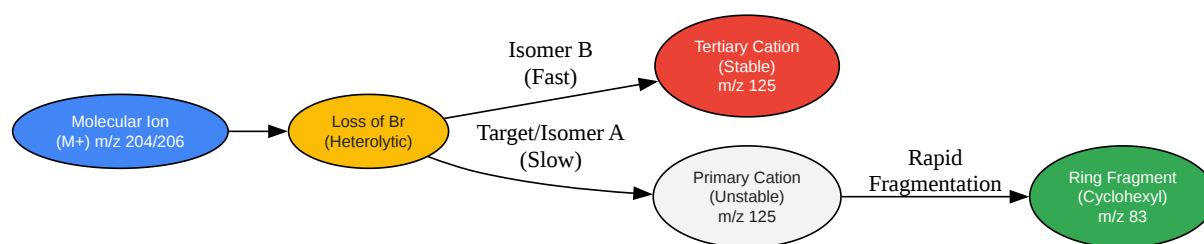
Part 4: Mass Spectrometry (MS) Limitations & Insights

MS is supportive but not definitive for separating the Target from Isomer A due to similar fragmentation energies. However, it effectively identifies Isomer B.

Fragmentation Pathway Analysis[1]

- Isomer B (Tertiary):

- Base Peak: Strong peak at m/z 125 (Loss of Br, stable tertiary cation).
- Molecular Ion (): Very weak or absent (204/206).
- Target (Primary):
 - Base Peak: Often m/z 83 (Cyclohexyl cation,) or m/z 55 (Ring fragmentation).
 - Molecular Ion: Weak but usually visible characteristic doublet (1:1 ratio for).



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Caption: MS fragmentation showing why the Tertiary isomer yields a distinct base peak (m/z 125), while the Target favors further fragmentation to m/z 83.

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Sources

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